molecular formula C11H14O3 B2731044 (2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid CAS No. 2248172-76-9

(2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid

Cat. No.: B2731044
CAS No.: 2248172-76-9
M. Wt: 194.23
InChI Key: WGFKUQSJXUEQSQ-QMMMGPOBSA-N
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Description

(2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid: is an organic compound with the molecular formula C11H14O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-5-methylphenol.

    Alkylation: The phenol undergoes alkylation to introduce the propanoic acid side chain.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2S)-enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale alkylation reactions using suitable catalysts and solvents to ensure high yield and purity. The chiral resolution step is crucial and may involve the use of chiral chromatography or enzymatic resolution techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.

Major Products:

    Oxidation: Formation of 2-methoxy-5-methylbenzoic acid.

    Reduction: Formation of 2-methoxy-5-methylphenylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions due to its chiral nature.

Medicine:

    Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring play a crucial role in its binding affinity and specificity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 2-Methoxy-5-methylphenyl isocyanate
  • 2-Methoxy-5-sulfamoylbenzoic acid
  • 2-Methoxy-5-methylphenol

Comparison:

  • 2-Methoxy-5-methylphenyl isocyanate: This compound differs in having an isocyanate group (-NCO) instead of the propanoic acid moiety, leading to different reactivity and applications.
  • 2-Methoxy-5-sulfamoylbenzoic acid: This compound has a sulfamoyl group (-SO2NH2) instead of the propanoic acid moiety, which alters its chemical properties and potential uses.
  • 2-Methoxy-5-methylphenol: This compound lacks the propanoic acid side chain, making it less versatile in terms of chemical reactions and applications.

(2S)-2-(2-Methoxy-5-methylphenyl)propanoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(2S)-2-(2-methoxy-5-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-5-10(14-3)9(6-7)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFKUQSJXUEQSQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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